molecular formula C22H18N4O2 B10941384 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10941384
M. Wt: 370.4 g/mol
InChI Key: UHDKQUYFTFDBGH-UHFFFAOYSA-N
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Description

2,5-DIMETHYLPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and a 2,5-dimethylphenyl group attached via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYLPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazoloquinazoline core through cyclization reactions. The key steps include:

    Formation of the Triazoloquinazoline Core: This can be achieved by reacting anthranilic acid derivatives with hydrazine derivatives to form the triazole ring, followed by cyclization with appropriate reagents to form the quinazoline ring.

    Etherification: The 2,5-dimethylphenyl group is introduced via an etherification reaction, where the hydroxyl group of the triazoloquinazoline intermediate is reacted with 2,5-dimethylphenol under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYLPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be cleaved and substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted ethers with various nucleophiles.

Scientific Research Applications

2,5-DIMETHYLPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cell signaling pathways.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral activities. It has shown potential in inhibiting the growth of cancer cells and pathogens.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYLPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, preventing phosphorylation of substrates and thereby disrupting cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DIMETHYLPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER is unique due to its specific structural features, such as the presence of both a triazoloquinazoline core and a 2,5-dimethylphenyl group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C22H18N4O2/c1-14-7-8-15(2)20(11-14)27-12-16-9-10-19(28-16)21-24-22-17-5-3-4-6-18(17)23-13-26(22)25-21/h3-11,13H,12H2,1-2H3

InChI Key

UHDKQUYFTFDBGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NN4C=NC5=CC=CC=C5C4=N3

Origin of Product

United States

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